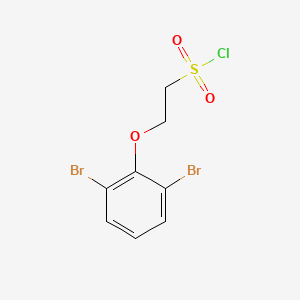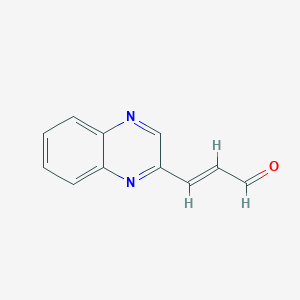
3-(Quinoxalin-2-yl)acrylaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Quinoxalin-2-yl)acrylaldehyde is an organic compound characterized by the presence of a quinoxaline ring attached to an acrylaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinoxalin-2-yl)acrylaldehyde typically involves the condensation of quinoxaline derivatives with aldehydes under specific conditions. One common method involves the use of trifluoroacetic acid as a catalyst in the condensation reaction between quinoxaline-2-ones and substituted indoles . This method is favored for its simplicity and efficiency.
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
化学反应分析
Types of Reactions: 3-(Quinoxalin-2-yl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The quinoxaline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinoxalin-2-ylacrylic acid.
Reduction: Quinoxalin-2-ylpropanol.
Substitution: Various substituted quinoxaline derivatives.
科学研究应用
3-(Quinoxalin-2-yl)acrylaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing kinase inhibitors.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3-(Quinoxalin-2-yl)acrylaldehyde involves its interaction with specific molecular targets. For instance, quinoxaline derivatives are known to inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to undergo various chemical modifications also allows it to interact with different biological pathways, making it a versatile tool in medicinal chemistry .
相似化合物的比较
- 3-(Quinolin-2-yl)acrylaldehyde
- 3-(Pyrimidin-4-yl)acrylaldehyde
- 3-(Indol-2-yl)acrylaldehyde
Comparison: 3-(Quinoxalin-2-yl)acrylaldehyde is unique due to the presence of the quinoxaline ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly effective in specific applications, such as kinase inhibition and material science .
属性
分子式 |
C11H8N2O |
|---|---|
分子量 |
184.19 g/mol |
IUPAC 名称 |
(E)-3-quinoxalin-2-ylprop-2-enal |
InChI |
InChI=1S/C11H8N2O/c14-7-3-4-9-8-12-10-5-1-2-6-11(10)13-9/h1-8H/b4-3+ |
InChI 键 |
VBJJHIRQYNCQJH-ONEGZZNKSA-N |
手性 SMILES |
C1=CC=C2C(=C1)N=CC(=N2)/C=C/C=O |
规范 SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


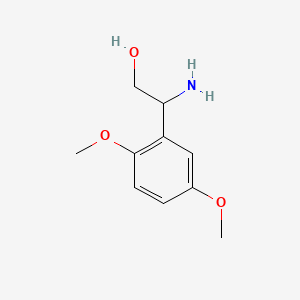




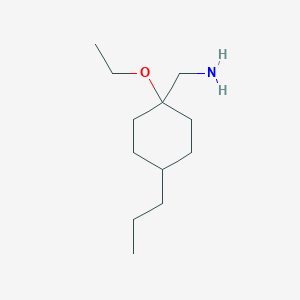
![Methyl[2-(1,3-thiazol-5-yl)ethyl]amine](/img/structure/B15325057.png)



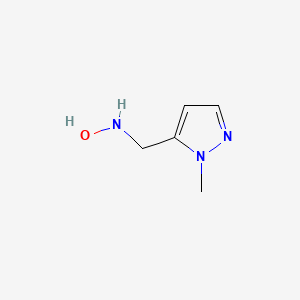
![2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile](/img/structure/B15325102.png)
aminehydrochloride](/img/structure/B15325104.png)
